molecular formula C26H28N4O3 B3011558 N-(2-(1H-indol-3-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 893984-36-6

N-(2-(1H-indol-3-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3011558
CAS No.: 893984-36-6
M. Wt: 444.535
InChI Key: PUUJXXMNZHPLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-indol-3-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cannabinoid Receptor Type 2 Ligands

Indol-3-yl-oxoacetamides, a category closely related to the chemical , have been synthesized and evaluated as potent and selective ligands for cannabinoid receptor type 2 (CB2) (Moldovan et al., 2017).

2. Synthetic Approaches in Organic Chemistry

Research on the hydroamination of 2-ethynyl-4,5,6,7-tetrahydroindoles, which are structurally related to the compound of interest, demonstrates the utility of these compounds in the field of organic synthesis (Sobenina et al., 2010).

3. Antimicrobial Applications

Compounds derived from indole, a structural component of the chemical , have shown potential antimicrobial activity. This is evident in the synthesis and evaluation of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides (Prasad, 2017).

4. Antioxidant and Neuroprotective Effects

Indole derivatives have been explored for their antioxidant and neuroprotective effects. Compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide have shown potent antioxidant capacity and neuroprotective effects against cell death induced by oxidative stress (Pachón-Angona et al., 2019).

5. Antiallergic Agents

Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which share structural similarities with the compound , has shown potential as novel antiallergic compounds (Menciu et al., 1999).

6. Cancer Tyrosine Kinase Imaging

Compounds similar to the one have been synthesized for potential use as PET tracers in imaging cancer tyrosine kinase (Wang et al., 2005).

7. Anti-Inflammatory and Analgesic Applications

Indole derivatives have been developed as potential anti-inflammatory agents with reduced gastrointestinal toxicities and significant nitric oxide releasing activity, suggesting a role in pain management and inflammation control (Bhandari et al., 2010).

8. Indole Alkaloids from Marine Bacteria

Indole alkaloids, which are related to the compound of interest, have been isolated from marine bacteria, showing the diversity and potential of indole-based compounds in various applications (Gang et al., 2013).

9. Anticancer Activity

Research on carboxamide derivatives with structures similar to the compound has shown potential anticancer activity, providing insights into their bioactivity and interaction with cancer targets (Al-Otaibi et al., 2022).

10. Serotonin Receptor Modulation

Studies on 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines, structurally similar to the compound , demonstrate their interaction with serotonin receptors, suggesting their potential in treating neurological disorders (Ibrahim et al., 2017).

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-3-29(4-2)24(31)17-30-16-21(20-10-6-8-12-23(20)30)25(32)26(33)27-14-13-18-15-28-22-11-7-5-9-19(18)22/h5-12,15-16,28H,3-4,13-14,17H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUJXXMNZHPLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.